2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
The compound “2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol” is a derivative of pyrazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with an ethyl group at the 3-position and a methyl group at the 5-position. Additionally, there is an ethan-1-ol group attached to the 2-position of the pyrazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic ring. The ethyl and methyl substituents would add some degree of bulkiness to the molecule, and the ethan-1-ol group would introduce a polar hydroxyl group, which could participate in hydrogen bonding .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The pyrazole ring itself is relatively stable, but the ethan-1-ol group could potentially be deprotonated to form an alkoxide, which could then participate in nucleophilic substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar hydroxyl group would likely make this compound more soluble in polar solvents . The boiling point and density of this compound could not be found in the available literature .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been utilized as a precursor in the synthesis of various derivatives with significant antimicrobial activity. For instance, a study explored the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, which demonstrated antibacterial properties against common pathogenic bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Psuedomonas aeruginosa, comparing their activity with standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021).
Coordination Chemistry and Material Science
The compound has shown potential in coordination chemistry, where it serves as a ligand for the synthesis of metal complexes. These complexes have been characterized and explored for their properties and applications in material science. For example, research on the synthesis and characterization of novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles highlighted the structural diversity and potential applications of these compounds in material science (Kariuki et al., 2022).
Anticancer Activity
Derivatives of the compound have been investigated for their cytotoxic properties against tumor cell lines. A study on two new tripodal compounds derived from it showed pronounced cytotoxic activity against P815 (mastocytome murine) and Hep (carcinoma of human larynx) cell lines, indicating potential applications in cancer research (Kodadi et al., 2007).
Green Chemistry and Synthesis Methods
Research has also focused on the development of environmentally friendly synthesis methods involving this compound. A study described the green one-pot solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, showcasing an efficient and eco-friendly approach to synthesizing complex pyrazole derivatives (Al-Matar et al., 2010).
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activities. Given the known activities of many pyrazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .
Mechanism of Action
The mechanism of action of pyrazole derivatives often involves interactions with various enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact targets and mode of action can vary widely depending on the specific structure of the compound .
The pharmacokinetics of pyrazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .
The action of pyrazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, therefore, its absorption and distribution. Temperature, light, and the presence of other substances can also affect the stability and efficacy of the compound .
Properties
IUPAC Name |
2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-8-7(4-5-11)6(2)9-10-8/h11H,3-5H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXLESSYSREHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=C1CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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